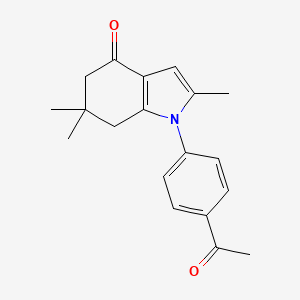

1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one

Description

Properties

IUPAC Name |

1-(4-acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-12-9-16-17(10-19(3,4)11-18(16)22)20(12)15-7-5-14(6-8-15)13(2)21/h5-9H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRHBJABCXEMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)C)CC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves a multi-step process. One common method is the Michael addition reaction, where 1-(4-acetylphenyl)-pyrrole-2,5-diones react with aromatic alcohols to form the desired product in a single step with satisfactory yields . The reaction conditions often include the use of a base catalyst and an appropriate solvent to facilitate the addition reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has several applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including enzyme inhibition and cytotoxicity.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets and pathways. The acetyl group and the indole structure play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one can be compared with other similar compounds, such as:

1-(4-Acetylphenyl)imidazole: This compound also contains an acetylphenyl group but differs in its core structure, which is an imidazole ring.

4-Acetylphenyl-substituted imidazolium salts: These salts have similar functional groups but are part of a different chemical class.

The uniqueness of 1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one lies in its specific indole-based structure, which imparts distinct chemical and biological properties compared to other acetylphenyl derivatives.

Biological Activity

1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a synthetic organic compound belonging to the indole derivatives class. Its unique structure has made it a subject of interest in various biological studies, particularly regarding its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

IUPAC Name: 1-(4-acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one

Molecular Formula: C19H21NO2

CAS Number: 627835-15-8

The compound features an acetyl group attached to a phenyl ring linked to a dihydroindole structure, which contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that 1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one exhibits several biological activities:

- Anticancer Properties: The compound has shown potential as an anticancer agent. Studies indicate that it may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; inhibits proliferation | BenchChem |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | BenchChem |

| Enzyme inhibition | Inhibits key metabolic enzymes; potential for treating metabolic disorders | BenchChem |

Case Study: Anticancer Activity

In a study published by BenchChem, the anticancer effects of 1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one were evaluated on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound activates apoptotic pathways leading to cell death.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one's biological activity, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-Acetylphenyl)imidazole | Imidazole derivative | Moderate anticancer effects |

| 4-Acetylphenyl-substituted imidazolium salts | Ionic compounds | Limited biological activity |

The indole-based structure of 1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one provides distinct biochemical interactions compared to other derivatives.

Q & A

Q. What are the optimized synthetic routes for 1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one, and how can reaction conditions be systematically varied to improve yield?

Methodological Answer: The synthesis typically involves multi-step routes, such as cyclocondensation of substituted indole precursors with acetylphenyl derivatives. Key variables include:

- Catalysts : Transition metal catalysts (e.g., Pd for cross-coupling) or acid/base conditions.

- Temperature : Optimized ranges between 80–120°C to balance reaction rate and side-product formation.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

A two-step approach (e.g., initial indole ring formation followed by acetylphenyl incorporation) is recommended, with yields improved by iterative adjustment of stoichiometry and reaction time .

Q. Example Optimization Table :

| Step | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | H2SO4 | 100 | 65 |

| 2 | Pd(PPh3)4 | 80 | 78 |

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- 1H/13C NMR : Aromatic protons (δ 6.8–7.5 ppm), acetyl methyl (δ 2.1–2.3 ppm), and indole NH (δ 10–12 ppm).

- IR Spectroscopy : C=O stretch (~1680–1700 cm⁻¹) for the acetyl group, N-H bend (~1550 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]+) aligned with the molecular formula (C20H21NO2).

Cross-validation using 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

Q. How should researchers design stability studies to evaluate the compound's degradation pathways under various environmental conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to stress conditions (40–60°C, 75% RH, UV light) and monitor degradation via HPLC.

- pH Variation : Assess stability in buffers (pH 1–13) to identify acid/base-sensitive moieties (e.g., acetyl or indole groups).

- Thermal Analysis : TGA/DSC to determine decomposition temperatures and phase transitions .

Advanced Research Questions

Q. What computational modeling approaches are recommended to predict the compound's reactivity in novel synthetic applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis of acetyl groups).

- Correlation with Experiment : Validate computational predictions with kinetic studies (e.g., rate constants for acetyl substitution) .

Q. What orthogonal analytical methods should be employed to resolve contradictions between computational docking and experimental binding assay results?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for target proteins.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Mutagenesis Studies : Identify critical binding residues to validate docking poses .

Q. Example Data Comparison :

| Method | Binding Affinity (nM) | Interaction Residues |

|---|---|---|

| Docking | 15.2 ± 2.1 | Tyr-123, Asp-89 |

| SPR | 22.4 ± 3.5 | Tyr-123, Leu-90 |

Q. How can researchers develop HPLC or LC-MS protocols to separate and quantify this compound in complex reaction mixtures?

Methodological Answer:

- Column Selection : C18 reverse-phase columns (3.5 µm particle size) for baseline separation.

- Mobile Phase : Gradient elution with acetonitrile/water (0.1% formic acid) to enhance ionization in MS.

- Detection : UV at 254 nm (aromatic absorption) and ESI+ mode for MS quantification.

- Validation : Assess linearity (R² > 0.99), LOD/LOQ (≤1 ng/mL), and recovery rates (90–110%) .

Q. What strategies are effective for elucidating the compound's mode of action when phenotypic screening conflicts with target-based assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.